molecular formula C23H17Cl2N3O2 B11272093 N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11272093
M. Wt: 438.3 g/mol
InChI Key: WLSSMJCKZVWTLV-UVHMKAGCSA-N
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Description

N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a dichlorophenyl group and a naphthyl group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Dichlorophenyl Group: The furan ring is then substituted with a dichlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of Acetohydrazide Moiety: The acetohydrazide moiety is prepared by reacting hydrazine with an appropriate ester or acid chloride.

    Condensation Reaction: Finally, the furan derivative is condensed with the acetohydrazide derivative under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure and reactivity.

    Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
  • N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(phenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both dichlorophenyl and naphthyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-16-8-10-20(25)19(12-16)22-11-9-17(30-22)13-27-28-23(29)14-26-21-7-3-5-15-4-1-2-6-18(15)21/h1-13,26H,14H2,(H,28,29)/b27-13+

InChI Key

WLSSMJCKZVWTLV-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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